![molecular formula C11H10BrF3O2 B2965581 Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate CAS No. 1260761-44-1](/img/structure/B2965581.png)
Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate
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Overview
Description
“Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate” is a chemical compound with the molecular formula C11H10BrF3O2 . It has a molecular weight of 311.1 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate” is 1S/C11H10BrF3O2/c1-17-10(16)9(12)6-7-2-4-8(5-3-7)11(13,14)15/h2-5,9H,6H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate” is a liquid at ambient temperature . The compound has a flash point of 100-104/0.8mm .Scientific Research Applications
Synthetic Applications
Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate serves as a crucial intermediate in organic synthesis, facilitating the production of complex molecules through diverse synthetic pathways. For instance, it is utilized in the oxidation of secondary alcohols to ketones, showcasing its importance in chemical transformations. The oxidation process involves potassium tetraoxoferrate(VI) and results in the formation of ketones in almost quantitative yields, highlighting the compound's efficiency in facilitating key synthetic steps (Norcross et al., 1997).
Polymer Science
In polymer science, the compound finds application in the synthesis and copolymerization processes. For example, halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates have been prepared and copolymerized with styrene, demonstrating the compound's versatility in creating novel polymeric materials with desirable properties, such as high glass transition temperatures (Kim et al., 1998).
Antimicrobial Applications
Furthermore, substituted phenyl azetidines, synthesized from methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate, have been explored for their potential antimicrobial properties. These compounds undergo various chemical reactions to form azetidine derivatives, which are then screened for antimicrobial activity, indicating the compound's role in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Advanced Materials
The compound also plays a role in the development of advanced materials, such as the synthesis of asymmetric difunctional initiators for block copolymers. These materials find applications in various fields, including drug delivery and nanotechnology, showcasing the compound's contribution to the advancement of material science (Tunca et al., 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function .
Mode of Action
Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate is likely to interact with its targets through a process known as Suzuki–Miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The compound may undergo oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new bond .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown diverse biological activities, suggesting a wide range of potential effects .
properties
IUPAC Name |
methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3O2/c1-17-10(16)9(12)6-7-2-4-8(5-3-7)11(13,14)15/h2-5,9H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMQOEJHOIFBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate |
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